molecular formula C20H24FN3O3 B1669547 n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide CAS No. 329016-45-7

n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

Cat. No.: B1669547
CAS No.: 329016-45-7
M. Wt: 373.4 g/mol
InChI Key: YZHJISPIBWKWGY-UHFFFAOYSA-N
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Description

CP-615003 is a compound developed by Pfizer as a potential anxiolytic drug. It acts as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. Despite its promising pharmacological profile, CP-615003 has poor blood-brain barrier penetration, which limits its use primarily to research applications .

Preparation Methods

The synthesis of CP-615003 involves several steps. The key intermediate is N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide. The synthetic route typically involves the following steps:

    Formation of the indole core: This is achieved through a cyclization reaction.

    Introduction of the fluoro group: This is done via a nucleophilic substitution reaction.

    Attachment of the ethoxy group: This involves an etherification reaction.

    Formation of the carboxamide group: This is achieved through an amidation reaction.

Chemical Reactions Analysis

CP-615003 undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the indole core, leading to the formation of various oxidized metabolites.

    Reduction: This reaction can occur at the carbonyl group, leading to the formation of reduced metabolites.

    Substitution: This reaction can occur at the fluoro group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions are various oxidized, reduced, and substituted derivatives of CP-615003 .

Scientific Research Applications

CP-615003 has several scientific research applications:

Mechanism of Action

CP-615003 exerts its effects by acting as a subtype-selective partial agonist at gamma-aminobutyric acid type A receptors. It binds to these receptors and modulates their activity, leading to anxiolytic effects. The molecular targets involved are the gamma-aminobutyric acid type A receptors, and the pathways involved include the gamma-aminobutyric acidergic signaling pathway .

Comparison with Similar Compounds

CP-615003 is similar to other gamma-aminobutyric acid type A receptor modulators, such as diazepam and alprazolam. CP-615003 is unique in its subtype-selectivity and partial agonist activity. This makes it potentially less sedative and less likely to cause dependence compared to other gamma-aminobutyric acid type A receptor modulators. Similar compounds include:

Properties

CAS No.

329016-45-7

Molecular Formula

C20H24FN3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[3-fluoro-4-[2-(propylamino)ethoxy]phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide

InChI

InChI=1S/C20H24FN3O3/c1-2-8-22-9-10-27-18-7-6-13(11-15(18)21)24-20(26)14-12-23-16-4-3-5-17(25)19(14)16/h6-7,11-12,22-23H,2-5,8-10H2,1H3,(H,24,26)

InChI Key

YZHJISPIBWKWGY-UHFFFAOYSA-N

SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3)F

Appearance

Solid powder

Key on ui other cas no.

329016-45-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP-615,003
N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide
N-(3-fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1H-indole-3-carboxamide monomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 2
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
n-(3-Fluoro-4-(2-(propylamino)ethoxy)phenyl)-4,5,6,7-tetrahydro-4-oxo-1h-indole-3-carboxamide

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